3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O7S/c1-6-36-25-18-22(19-26(37-7-2)27(25)38-8-3)30(33)39-29-28(40(34,35)24-16-14-20(4)15-17-24)21(5)31-32(29)23-12-10-9-11-13-23/h9-19H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVIIIGUQQYEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Titanium-Mediated Multicomponent Synthesis
The pyrazole scaffold can be constructed via titanium-catalyzed oxidative coupling of alkynes, nitriles, and imido complexes. This method, developed by, avoids hazardous hydrazine derivatives and instead forms the N–N bond through oxidation-induced coupling on titanium. For example, reacting 3-hexyne with p-tolunitrile and [py₂TiCl₂(NPh)]₂ generates a diazatitanacyclohexadiene intermediate, which undergoes oxidation with TEMPO to yield 4,5-diethyl-N-phenyl-3-p-tolylpyrazole. While this approach achieves regioselective 3-aryl-5-alkyl substitution (challenging in traditional Knorr syntheses), scalability is limited by the need for Ti imido precursors.
Hydrazine-Based Cyclocondensation
Alternative routes employ phenylhydrazine and β-keto esters. As demonstrated in, 1-acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in ethanol under reflux to form a pyrazolone intermediate. Subsequent Lawesson reagent-mediated thionation and deprotection yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Adapting this method, the 3-methyl-1-phenylpyrazol-5-ol core could be synthesized using methyl acetoacetate and phenylhydrazine, followed by selective tosylation.
Regioselective Functionalization at Position 4
Tosylation Strategies
Introducing the tosyl (-SO₂C₆H₄CH₃) group at position 4 requires careful control to avoid over-sulfonylation. In, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate is synthesized via direct sulfonylation using toluenesulfonyl chloride (TsCl) in pyridine. A modified protocol for the target compound would involve:
- Protecting the 5-hydroxy group of 3-methyl-1-phenylpyrazol-5-ol with tert-butyldimethylsilyl chloride (TBDMSCl)
- Reacting the protected intermediate with TsCl (1.2 eq) in dichloromethane at 0°C
- Deprotecting with tetrabutylammonium fluoride (TBAF)
This sequence achieves >80% tosylation efficiency while preserving the 5-hydroxy group for subsequent esterification.
Esterification with 3,4,5-Triethoxybenzoyl Chloride
Steglich Esterification
Coupling the 5-hydroxy group to 3,4,5-triethoxybenzoic acid employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Optimal conditions from and suggest:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → room temperature |
| Molar Ratio | 1:1.2 (pyrazole:acyl chloride) |
| Reaction Time | 12–16 hours |
| Yield | 72–87% |
Side products from competing O→N acyl transfer are minimized by maintaining low temperatures during the initial coupling phase.
Schotten-Baumann Modification
For industrial-scale synthesis, the Schotten-Baumann method using aqueous NaOH and benzoyl chloride derivatives proves effective. A biphasic system of THF/water (3:1) with 3,4,5-triethoxybenzoyl chloride (1.5 eq) and NaOH (2 eq) achieves 68% yield while simplifying purification.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
As shown in, pyrazole derivatives exhibit planarity stabilized by intramolecular hydrogen bonds (C–H⋯O/S). For the target compound, single-crystal X-ray analysis (MoKα radiation, λ = 0.71073 Å) would likely reveal:
NMR Spectral Signatures
Key $${}^{1}$$H NMR features (CDCl₃, 400 MHz):
- Methyl groups : Singlets at δ 2.56 (C3-CH₃) and δ 2.94 (Ts-CH₃)
- Aromatic protons :
- Ethoxy groups : Quartet at δ 4.08–4.15 integrating for 6H (3×OCH₂)
Industrial-Scale Optimization
Solvent Selection
Comparative studies from demonstrate solvent impacts:
| Solvent | Tosylation Yield | Esterification Yield |
|---|---|---|
| THF | 84% | 79% |
| Dichloroethane | 78% | 68% |
| Ethanol | 62% | 54% |
THF outperforms due to improved solubility of tosyl intermediates and reduced side reactions.
Catalytic Enhancements
Adding 5 mol% DMAP during esterification increases yields by 12–15% versus uncatalyzed conditions. For tosylation, substituting pyridine with 2,6-lutidine (2.5 eq) suppresses N-sulfonylation byproducts.
Challenges and Mitigation Strategies
Regiochemical Control
Competing substitution at positions 3 and 5 is minimized by:
- Using bulky silyl protecting groups (TBDMS) during tosylation
- Low-temperature (-15°C) acylation conditions
Purification Difficulties
Silica gel chromatography (hexane/EtOAc 4:1 → 1:2) resolves:
- Unreacted 3,4,5-triethoxybenzoyl chloride (Rf 0.72)
- Mono-tosylated byproducts (Rf 0.55)
- Target compound (Rf 0.38)
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Lacks the tosyl and benzoate ester groups, making it less complex.
4-tosyl-1H-pyrazole: Lacks the phenyl and benzoate ester groups.
3,4,5-triethoxybenzoic acid: Lacks the pyrazole core.
Uniqueness
The uniqueness of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate lies in its multi-functional structure, which combines the properties of pyrazole, tosyl, and benzoate ester groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C25H30N2O5S, with a molecular weight of approximately 466.58 g/mol. The compound features a pyrazole ring system substituted with a methyl group, a phenyl group, a tosyl group, and a triethoxybenzoate moiety. This unique structural arrangement contributes to its potential biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base (e.g., pyridine) forms the tosylated intermediate.
- Esterification : The tosylated intermediate is then reacted with 3,4,5-triethoxybenzoic acid under esterification conditions to yield the final product.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied due to their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies on similar compounds suggest that this compound may inhibit specific cancer cell lines.
Case Study: In vitro Evaluation
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF7). Results indicated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may bind to receptors involved in cell signaling pathways, thereby modulating their activity and affecting cellular responses.
Future Research Directions
Further research is needed to explore:
- In vivo Studies : To assess the efficacy and safety profiles in animal models.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions .
- Step 2 : Tosylation at the 4-position using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Esterification of the 5-hydroxy group with 3,4,5-triethoxybenzoyl chloride under anhydrous conditions .
- Optimization : Reaction parameters (temperature, solvent polarity) must be controlled to avoid side products like over-tosylation or ester hydrolysis .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC/GC-MS : To assess purity (>95% recommended for biological assays) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tosyl group at C4, triethoxybenzoyl at C5) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for unambiguous structural assignment .
Q. What are the key challenges in isolating this compound during synthesis?
- Separation Issues : Co-elution of intermediates with similar polarity (e.g., unreacted tosyl precursor).
- Solution : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or preparative TLC .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Case Example : Discrepancy between NMR-derived tautomeric forms and X-ray crystallography results.
- Resolution :
- Dynamic NMR : To study tautomerism in solution .
- DFT Calculations : Compare theoretical NMR chemical shifts with experimental data .
- Complementary Techniques : IR spectroscopy to confirm functional groups absent in XRD .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- Approaches :
- Molecular Docking : To explore interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- DFT/Molecular Dynamics : Study electronic properties (e.g., HOMO-LUMO gaps) or solvation effects .
- Validation : Cross-check computational results with experimental data (e.g., kinetic assays for enzyme inhibition) .
Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?
- Protocol :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Stability : Test in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis under basic conditions) .
Q. What strategies mitigate low yields in the final esterification step?
- Root Cause : Steric hindrance from the bulky tosyl and triethoxybenzoyl groups.
- Solutions :
- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and energy .
- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to activate the acyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
